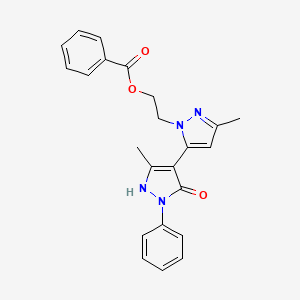

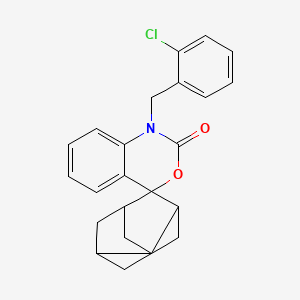

![molecular formula C10H12N2O2S2 B3133898 Ethyl 2-{[(3-pyridinylamino)carbothioyl]sulfanyl}acetate CAS No. 400074-87-5](/img/structure/B3133898.png)

Ethyl 2-{[(3-pyridinylamino)carbothioyl]sulfanyl}acetate

Vue d'ensemble

Description

Ethyl 2-{[(3-pyridinylamino)carbothioyl]sulfanyl}acetate is a chemical compound with the molecular formula C10H12N2O2S2 . It is also known by its CAS number 400074-87-5 .

Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C10H12N2O2S2 . Detailed structural analysis would require more specific information such as X-ray crystallography or NMR data, which I currently do not have access to.Applications De Recherche Scientifique

Ethyl Acetate Production and Process Intensification

Ethyl acetate, a solvent used in various industries, is produced through several process intensification techniques. The review by Patil and Gnanasundaram (2020) explores the esterification process of ethyl acetate, including reactive distillation and microwave reactive distillation, highlighting the advantages of these methods over traditional processes. These techniques offer energy savings and economic effectiveness by overcoming chemical equilibrium limitations and reducing capital investment (Patil & Gnanasundaram, 2020).

Ionic Liquid Applications in Solvent Systems

Ionic liquids, such as 1-ethyl-3-methylimidazolium acetate, dissolve a variety of biopolymers, making them attractive for industrial use. Ostadjoo et al. (2018) discuss the toxicity and environmental impact of these liquids, underscoring the need for comprehensive toxicological assessments before their large-scale application (Ostadjoo et al., 2018).

Antioxidant Capacity of Ethyl Derivatives

The antioxidant capacity of various compounds is a crucial area of research. Ilyasov et al. (2020) review the ABTS/PP decolorization assay, a method for evaluating antioxidant capacity, highlighting the reaction pathways and the impact of ethyl derivatives on antioxidant capacity assessments (Ilyasov et al., 2020).

Ethyl Glucuronide and Ethyl Sulfate in Toxicology

Alsayed et al. (2021) review methods for determining concentrations of ethyl glucuronide (EtG) and ethyl sulfate (EtS) in postmortem specimens. These biomarkers are essential in assessing alcohol abuse, offering insights into alcohol consumption patterns (Alsayed et al., 2021).

Biodegradation of Ethyl tert-Butyl Ether

Thornton et al. (2020) summarize the current knowledge on the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater. Microorganisms capable of degrading ETBE could be utilized in bioaugmentation and biostimulation strategies to mitigate environmental contamination (Thornton et al., 2020).

Propriétés

IUPAC Name |

ethyl 2-(pyridin-3-ylcarbamothioylsulfanyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2S2/c1-2-14-9(13)7-16-10(15)12-8-4-3-5-11-6-8/h3-6H,2,7H2,1H3,(H,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMIHPQICYUWVLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC(=S)NC1=CN=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-allyl-3,5-dichloro-N-[3-(trifluoromethyl)benzyl]benzenecarboxamide](/img/structure/B3133837.png)

![Methyl 4-{[(3-cyano-5-methyl-4-isoxazolyl)carbonyl]amino}benzenecarboxylate](/img/structure/B3133855.png)

![N-(6-methoxy-2,5-dioxo-5,6-dihydro-2H-pyrano[3,2-c]pyridin-3-yl)benzenecarboxamide](/img/structure/B3133859.png)

![Methyl 5-(3-methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B3133861.png)

![8-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine](/img/structure/B3133867.png)

![neopentyl N-{5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazol-4-yl}carbamate](/img/structure/B3133870.png)

![N-[(Z)-2-nitro-2-(3,4,5,6-tetrahydro-2H-azepin-7-yl)ethenyl]aniline](/img/structure/B3133883.png)

![3-(2,4-dichlorophenyl)-N-(3,4-dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B3133904.png)